

An In-depth Technical Guide to sec-Butylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sec-butylbenzene

Cat. No.: B7799210

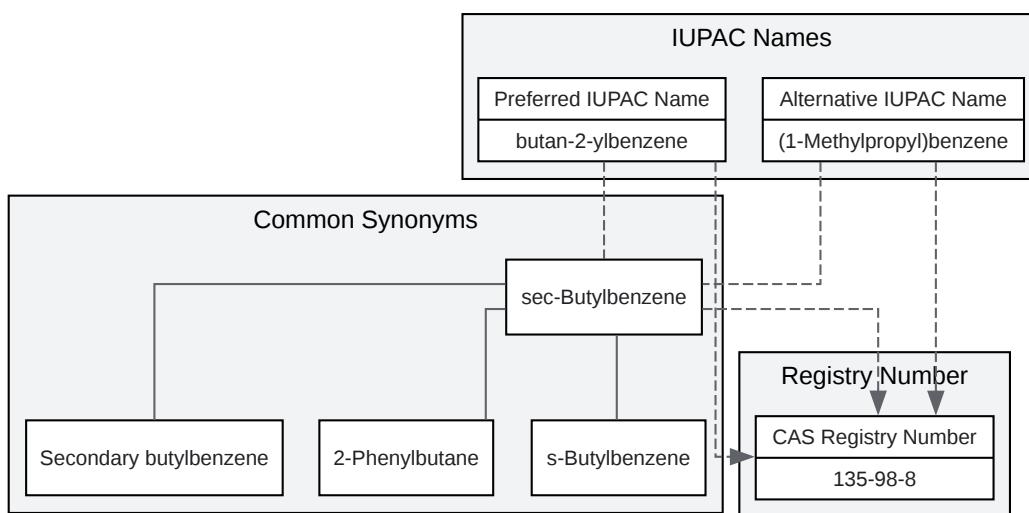
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **sec-butylbenzene**, a significant aromatic hydrocarbon. The document details its nomenclature, physicochemical properties, and established synthesis protocols, tailored for professionals in research and development.

Nomenclature: IUPAC Name and Synonyms

The systematic naming of chemical compounds is crucial for unambiguous identification in research and regulatory documentation. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system.


The preferred IUPAC name for the compound commonly known as **sec-butylbenzene** is butan-2-ylbenzene^{[1][2]}. An alternative, and also acceptable, IUPAC name is (1-Methylpropyl)benzene^{[1][3][4]}. The structure consists of a benzene ring substituted by a butan-2-yl (or sec-butyl) group^{[1][5][6]}.

Over the years, a variety of synonyms have been used in literature and commercial applications. These include:

- 2-Phenylbutane^{[1][3][4]}
- s-Butylbenzene^{[1][4][5]}
- Secondary butylbenzene^{[1][4][7][8]}

The Chemical Abstracts Service (CAS) has assigned the number 135-98-8 to this compound[[1](#)][[3](#)][[4](#)][[5](#)][[7](#)][[9](#)].

Nomenclature of sec-Butylbenzene

[Click to download full resolution via product page](#)

Caption: Logical relationship of IUPAC names and synonyms for **sec-butylbenzene**.

Physicochemical Properties

sec-Butylbenzene is a colorless, flammable liquid with an aromatic odor[[5](#)]. It is classified as an aromatic hydrocarbon and is nearly insoluble in water but miscible with organic solvents like alcohol, ether, and benzene[[3](#)][[5](#)][[6](#)]. A summary of its key quantitative properties is presented below.

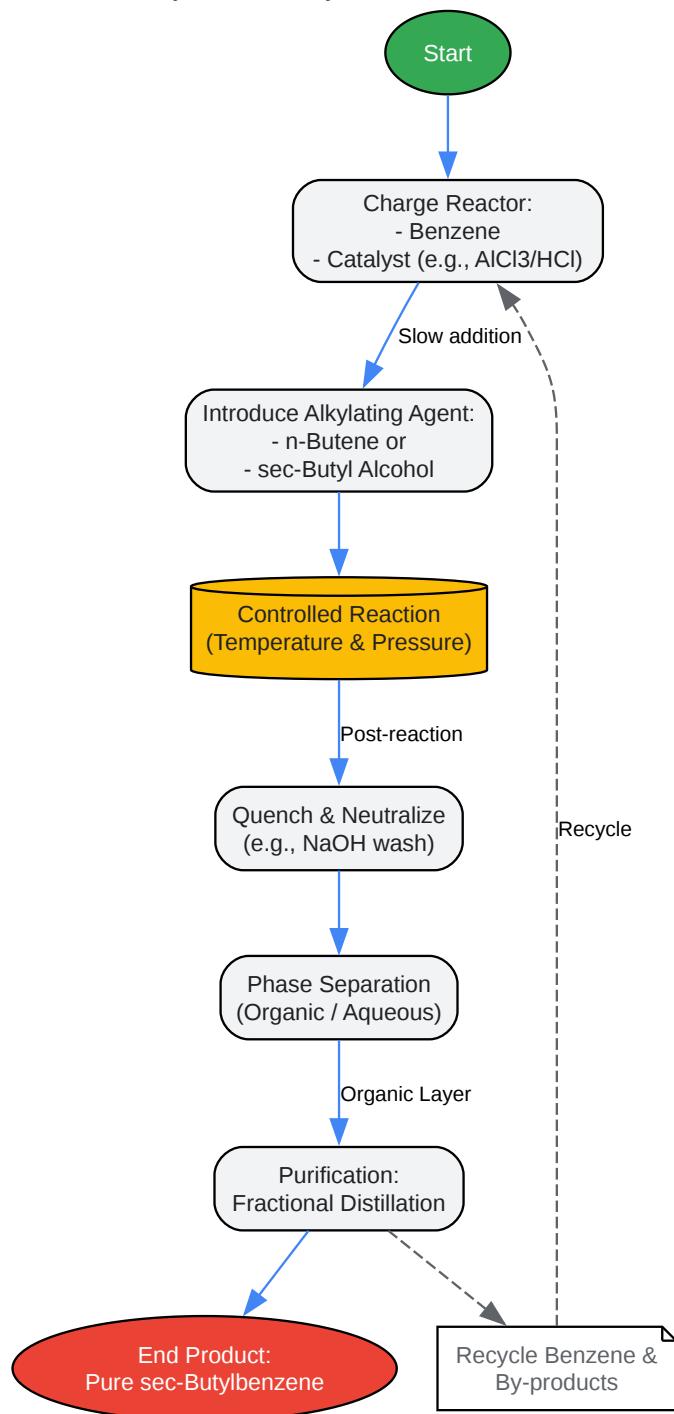
Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₄	[1] [3] [5]
Molecular Weight	134.22 g/mol	[1] [3] [5] [9] [10]
Melting Point	-75.5 °C to -82.7 °C	[1] [3] [6] [9]
Boiling Point	173-174 °C at 760 mmHg	[1] [3] [5] [6] [9]
Density	0.860 - 0.863 g/mL at 25 °C	[5] [6] [9]
Refractive Index (n ²⁰ /D)	1.489 - 1.491	[3] [5] [9]
Flash Point	52 °C (126 °F) (closed cup)	[1] [3]
Vapor Pressure	1.75 mmHg at 25 °C; 4 mmHg at 37.7 °C	[1] [9]
Vapor Density	4.62 (Air = 1)	[1] [5]
Water Solubility	17.6 mg/L at 25 °C	[1]
LogP (Kow)	4.57	[1]

Experimental Protocols: Synthesis

The primary industrial synthesis of **sec-butylbenzene** is achieved through the Friedel-Crafts alkylation of benzene. Different catalysts and alkylating agents can be employed, leading to variations in the protocol.

One established method involves the reaction of benzene with sec-butyl alcohol in the presence of a Lewis acid catalyst.

- Reactants: Benzene, sec-butyl alcohol.
- Catalyst: Anhydrous aluminum chloride (AlCl₃) and anhydrous hydrogen chloride (HCl)[\[11\]](#).
- Procedure:
 - Benzene is charged into a suitable reactor equipped with a stirrer and a gas inlet tube.


- Anhydrous aluminum chloride is added to the benzene.
- Anhydrous hydrogen chloride gas is bubbled through the mixture while stirring to form the catalyst complex.
- sec-Butyl alcohol is then added slowly to the reaction mixture.
- The reaction is typically conducted at a controlled temperature to prevent side reactions.
- Upon completion, the reaction mixture is quenched, for instance, by washing with an aqueous sodium hydroxide solution to inactivate the catalyst[12].
- The organic layer is separated, washed, and purified through distillation to yield **sec-butylbenzene**.

A more common industrial process utilizes n-butene as the alkylating agent, which is often more cost-effective.

- Reactants: Benzene, n-butene (can be 1-butene, cis-2-butene, trans-2-butene, or a mixture) [12].
- Catalyst: A liquid aluminum chloride complex catalyst is frequently used. This catalyst is a homogeneous mixture of aluminum chloride, hydrogen chloride, and an aromatic hydrocarbon (such as **sec-butylbenzene** itself)[12][13].
- General Protocol:
 - The liquid aluminum chloride complex catalyst is prepared by mixing AlCl_3 , HCl , and an aromatic hydrocarbon until a uniform solution is formed[12].
 - Benzene and the catalyst are charged into the reactor.
 - n-Butene is introduced into the reactor under controlled temperature and pressure. Reaction temperatures can range from 20-70 °C up to 80-150°C depending on the specific catalyst system and desired selectivity[13][14].
 - The molar ratio of benzene to n-butene is typically kept high (e.g., 2:1 to 20:1) to favor mono-alkylation and minimize the formation of di- and tri-**sec-butylbenzenes**[12][14].

- After the reaction, the catalyst is separated and can often be recycled.
- The product mixture is then neutralized, washed, and subjected to fractional distillation to separate unreacted benzene (which is recycled), the desired **sec-butylbenzene** product, and heavier by-products[12][13].

Workflow for sec-Butylbenzene Synthesis via Friedel-Crafts Alkylation

[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for the synthesis of **sec-butylbenzene**.

Applications and Relevance

While not a therapeutic agent itself, **sec-butylbenzene** is relevant to the broader chemical and pharmaceutical industries. Its primary uses include:

- Solvent: It is used as a solvent for coating compositions and in various organic synthesis applications[3][5][8].
- Chemical Intermediate: A significant application is as an intermediate in the synthesis of other compounds[8]. For example, it is used to produce secondary butyl quinoline, which has applications in the flavor and fragrance industry[5]. It is also a precursor for the production of phenol and methyl ethyl ketone (MEK) through oxidation and subsequent acid-catalyzed decomposition[12][13].
- Plasticizers and Surface-Active Agents: It also finds use in the manufacturing of plasticizers and surface-active agents[5][8].

For drug development professionals, understanding the properties of solvents and intermediates like **sec-butylbenzene** is essential for process chemistry, formulation development, and ensuring the purity of final active pharmaceutical ingredients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sec-Butylbenzene | C10H14 | CID 8680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. sec-Butylbenzene [drugfuture.com]
- 4. Benzene, (1-methylpropyl)- [webbook.nist.gov]
- 5. Sec Butyl Benzene (Secondary Butyl Benzene) (SBB) - CAS 135-98-8 | Vinati Organics [vinatiorganics.com]
- 6. sec-Butylbenzene - Wikipedia [en.wikipedia.org]

- 7. sec-Butylbenzene - OEHHA [oehha.ca.gov]
- 8. sec-Butylbenzene - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 仲丁基苯 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Sec-butylbenzene, (-) | C10H14 | CID 11029895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. data.epo.org [data.epo.org]
- 14. CN103102240A - Synthesis method of sec-butylbenzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to sec-Butylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7799210#sec-butylbenzene-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com